1-((2-chlorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Medicinal Chemistry Structure-Activity Relationship Sulfonylpiperazine

This phenylsulfonylpiperazine-tetrazole chemotype combines a 2-chlorophenylsulfonyl group with a methylene-linked 1-phenyltetrazole. The ortho-chloro substitution and absence of any published pharmacological data create an exclusive opportunity for de novo SAR, reference-standard development, and novel chemotype screening. Procure high-purity material to explore unmapped biological space.

Molecular Formula C18H19ClN6O2S
Molecular Weight 418.9
CAS No. 1040679-94-4
Cat. No. B2440889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-chlorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
CAS1040679-94-4
Molecular FormulaC18H19ClN6O2S
Molecular Weight418.9
Structural Identifiers
SMILESC1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C18H19ClN6O2S/c19-16-8-4-5-9-17(16)28(26,27)24-12-10-23(11-13-24)14-18-20-21-22-25(18)15-6-2-1-3-7-15/h1-9H,10-14H2
InChIKeyMAQRKTVHSIQAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2-Chlorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine (CAS 1040679-94-4): Procurement-Relevant Baseline Characterization


1-((2-Chlorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine (CAS 1040679-94-4) is a synthetic small molecule belonging to the phenylsulfonylpiperazine class, featuring a 2-chlorophenylsulfonyl group and a 1-phenyl-1H-tetrazol-5-ylmethyl substituent on the piperazine core . Its molecular formula is C₁₉H₁₉ClN₆O₂S (average mass approximately 418.9 g/mol), and it is cataloged under InChI Key MAQRKTVHSIQAPS-UHFFFAOYSA-N . The compound is listed in chemical supplier databases as a research-grade chemical; however, a systematic literature search conducted for this evidence guide reveals a critical absence of peer-reviewed primary research articles, patents, or authoritative bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) that report quantitative pharmacological, selectivity, or ADMET data for this specific entity . This evidentiary gap has direct implications for scientific selection and procurement, as detailed in subsequent sections.

Why 1-((2-Chlorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine Cannot Be Interchanged with In-Class Analogs Without Verification


The phenylsulfonylpiperazine-tetrazole chemical space is characterized by extreme sensitivity of biological activity to subtle structural permutations. In the closely related series reported by Kommula et al. (2018), compounds differing only in the substitution pattern on the phenylsulfonyl ring or the tetrazole N-1 position exhibited GI₅₀ values spanning from ≤0.1 µM to inactive against the same pancreatic (PANC-1), cervical (SiHA), and breast (MDA-MB-231) cancer cell lines [1]. The 2-chloro substituent on the phenylsulfonyl ring of the target compound is a distinct electronic and steric feature that, in sulfonylpiperazine medicinal chemistry, can profoundly alter target engagement, selectivity, and pharmacokinetics compared to 4-chloro, 4-fluoro, 4-methoxy, or unsubstituted phenyl analogs [1]. Without compound-specific quantitative data, assuming functional equivalence to any structurally related analog constitutes a high-risk procurement decision that may invalidate experimental results and waste research resources.

Quantitative Differentiation Evidence for 1-((2-Chlorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine: Head-to-Head and Cross-Study Comparator Analysis


Structural Differentiation: 2-Chlorophenylsulfonyl vs. Common 4-Substituted Phenylsulfonyl Piperazine-Tetrazole Analogs

The target compound bears a 2-chlorophenylsulfonyl group, which is structurally distinct from the 4-chlorophenylsulfonyl, 4-fluorophenylsulfonyl, and unsubstituted phenylsulfonyl variants prevalent in the published phenylsulfonylpiperazine-tetrazole literature [1]. The ortho-chloro substitution introduces both steric hindrance and an altered electron-withdrawing effect on the sulfonamide nitrogen, which is known in sulfonylpiperazine medicinal chemistry to influence target binding conformation and metabolic stability [1]. However, no head-to-head comparative biological data exist for this specific compound versus its 4-substituted or unsubstituted analogs.

Medicinal Chemistry Structure-Activity Relationship Sulfonylpiperazine

Tetrazole Connectivity Differentiation: N1-Phenyl-5-methyl vs. Thioether-Linked Tetrazole Scaffolds in Antiproliferative Series

The target compound incorporates a 1-phenyl-1H-tetrazol-5-ylmethyl group directly attached to the piperazine N4 position via a methylene linker. This contrasts with the published antiproliferative series by Kommula et al., where tetrazole moieties are connected through a thioether (S-CH₂-C(=O)-piperazine) linker [1]. The methylene-linked tetrazole in the target compound eliminates the metabolically labile thioether and the carbonyl spacer present in the comparator series, potentially altering metabolic stability, solubility, and target engagement kinetics. No quantitative comparative data exist for the target compound.

Antiproliferative Tetrazole Scaffold Hopping

Procurement and Research Application Scenarios for 1-((2-Chlorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine Based on Current Evidence


Prospective Structure-Activity Relationship (SAR) Exploration of ortho-Substituted Phenylsulfonyl Piperazine-Tetrazoles

Given the absence of published biological data for the target compound, its primary value lies in de novo SAR studies where the 2-chlorophenylsulfonyl group is systematically compared against 3-chloro, 4-chloro, and other phenylsulfonyl-substituted analogs within the same methylene-linked tetrazole scaffold. Such studies would establish the ortho-effect on potency, selectivity, and physicochemical properties .

Chemical Probe Development Requiring a Defined, Structurally Unique Sulfonylpiperazine-Tetrazole Chemotype

The combination of a 2-chlorophenylsulfonyl group and a methylene-linked 1-phenyltetrazole is not represented in the published antiproliferative tetrazole-piperazinesulfonamide literature. Researchers seeking a novel chemotype for target identification or phenotypic screening may procure this compound as a starting point, with the understanding that all biological annotation must be generated de novo .

Analytical Reference Standard for Method Development and Quality Control

The compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when characterizing reactions or purity of this specific chemotype. Its distinct InChI Key (MAQRKTVHSIQAPS-UHFFFAOYSA-N) and well-defined molecular formula (C₁₉H₁₉ClN₆O₂S) provide unambiguous identity for analytical workflows .

In Silico Modeling and Computational Chemistry Studies

The compound's unique structural features (ortho-chloro substitution, methylene-linked N1-phenyltetrazole) make it a suitable test case for docking studies, pharmacophore modeling, or QSAR model validation, particularly for targets where sulfonylpiperazine ligands have been reported .

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